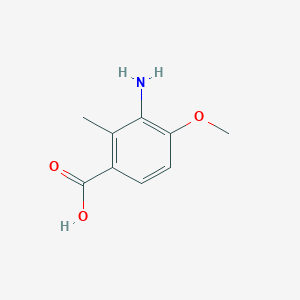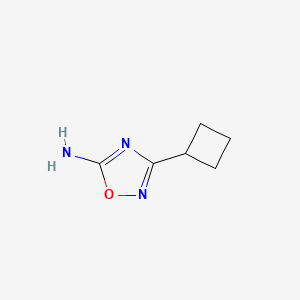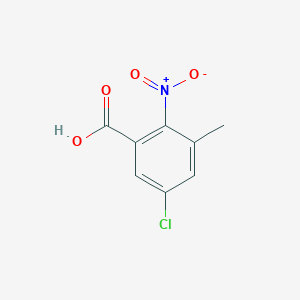![molecular formula C10H17NO4 B6614547 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid CAS No. 142034-82-0](/img/structure/B6614547.png)
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid (2-AACHA) is a synthetic organic compound that has been used in a variety of scientific research applications. It is a derivative of acetic acid and is composed of a cyclohexyl group and an acetamido group. 2-AACHA is a versatile compound that has a wide range of potential applications in scientific research, including the development of drugs, biochemicals, and other compounds.
Scientific Research Applications
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid has a wide range of potential applications in scientific research. It is a versatile compound that can be used in the development of drugs, biochemicals, and other compounds. It has been used in the synthesis of a variety of compounds, including peptides, polymers, and carbohydrates. It has also been used in the synthesis of a range of pharmaceuticals, including antibiotics, antifungals, and antineoplastic agents. In addition, 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid has been used in the synthesis of a range of biochemicals, such as enzymes, hormones, and vitamins.
Mechanism Of Action
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid is a synthetic organic compound that is composed of a cyclohexyl group and an acetamido group. It has been shown to act as a proton acceptor, which means that it can accept protons from other molecules. This allows 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid to act as an acid catalyst, which can be used to speed up chemical reactions. In addition, 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid has been shown to act as a reducing agent, which means that it can reduce the oxidation state of other molecules.
Biochemical and Physiological Effects
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory mediators. In addition, 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid has been shown to inhibit the enzyme 5-alpha reductase, which is involved in the metabolism of testosterone. It has also been shown to inhibit the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain.
Advantages And Limitations For Lab Experiments
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easy to synthesize. In addition, it is a versatile compound that can be used in a variety of experiments. However, there are some limitations to using 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid in laboratory experiments. It is a relatively unstable compound, and it can be difficult to store for long periods of time. In addition, it can react with other compounds, which can create unwanted side reactions.
Future Directions
There are a number of potential future directions for the use of 2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid in scientific research. It could be used in the development of new drugs, biochemicals, and other compounds. In addition, it could be used in the synthesis of new polymers and other materials. It could also be used in the synthesis of new enzymes, hormones, and vitamins. Finally, it could be used in the development of new methods for drug delivery and drug targeting.
Synthesis Methods
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid is synthesized through a process known as alkylation, which involves the reaction of an alkyl halide with an organometallic compound. This reaction produces a compound with a cyclohexyl group and an acetamido group. The alkyl halide used in the reaction is typically a tert-butyl halide, such as tert-butyl chloride or tert-butyl bromide. The organometallic compound is usually an alkyl lithium, such as n-butyl lithium or sec-butyl lithium. The reaction is typically conducted at room temperature, and the resulting product is a white solid.
properties
IUPAC Name |
2-[(1S,2S)-2-acetamidocyclohexyl]oxyacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-7(12)11-8-4-2-3-5-9(8)15-6-10(13)14/h8-9H,2-6H2,1H3,(H,11,12)(H,13,14)/t8-,9-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMIZLKTPCHPIW-IUCAKERBSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCCC1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@H]1CCCC[C@@H]1OCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(1S,2S)-2-acetamidocyclohexyl]oxy}acetic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-{5-methyl-2-[(2-methylpiperidin-1-yl)methyl]-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazine](/img/structure/B6614468.png)
![2-[(chloromethyl)dimethylsilyl]acetic acid](/img/structure/B6614478.png)



![tert-butyl N-ethyl-N-[(piperidin-3-yl)methyl]carbamate](/img/structure/B6614498.png)




![4-(1-{[(tert-butoxy)carbonyl]amino}cyclohexyl)butanoic acid](/img/structure/B6614563.png)
![4-hydroxy-N-[4-(trifluoromethyl)phenyl]-1,2,5-oxadiazole-3-carboxamide](/img/structure/B6614584.png)
![{1H-pyrrolo[3,2-c]pyridin-4-yl}methanamine](/img/structure/B6614591.png)
![2-[(3-methoxyphenyl)methyl]pyrrolidine hydrochloride](/img/structure/B6614599.png)